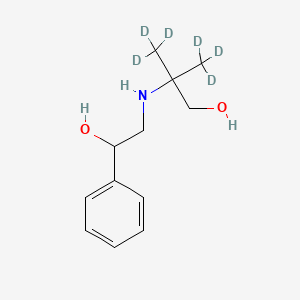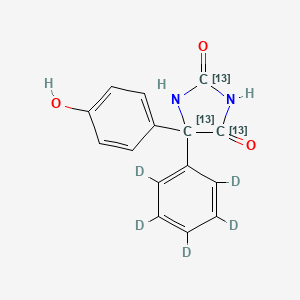
rac Ketoprofen-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Ketoprofen-13C,d3: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Ketoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ketoprofen molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of catalysts and specific solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes .
Análisis De Reacciones Químicas
Types of Reactions: rac Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
rac Ketoprofen-13C,d3 is widely used in scientific research, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in metabolic studies to trace the pathways of ketoprofen in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of rac Ketoprofen-13C,d3 is similar to that of ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever. The labeled isotopes do not alter the pharmacological activity but allow for detailed study of the drug’s behavior in biological systems .
Comparación Con Compuestos Similares
Ketoprofen: The parent compound, widely used as an NSAID.
Dexketoprofen: An isomer of ketoprofen with similar analgesic and anti-inflammatory properties.
Ibuprofen: Another NSAID with similar uses but different chemical structure.
Naproxen: An NSAID with a longer half-life compared to ketoprofen.
Uniqueness: rac Ketoprofen-13C,d3 is unique due to its stable isotope labeling, which makes it invaluable in research applications. The isotopic labels allow for precise tracking and analysis in various studies, providing insights that are not possible with the unlabeled compound .
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1+1D3 |
Clave InChI |
DKYWVDODHFEZIM-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)












